molecular formula C12H17ClO B13155030 (1S)-1-(4-tert-butylphenyl)-2-chloroethanol

(1S)-1-(4-tert-butylphenyl)-2-chloroethanol

Cat. No.: B13155030
M. Wt: 212.71 g/mol
InChI Key: VWLIAPTVFUEUKK-LLVKDONJSA-N
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Description

(1S)-1-(4-tert-butylphenyl)-2-chloroethanol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, a chlorine atom, and a hydroxyl group on an ethane backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-tert-butylphenyl)-2-chloroethanol typically involves the reaction of 4-tert-butylbenzaldehyde with a chlorinating agent followed by reduction. One common method includes the use of thionyl chloride to introduce the chlorine atom, followed by reduction with a suitable reducing agent such as sodium borohydride to form the alcohol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-tert-butylphenyl)-2-chloroethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom, forming a simpler alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.

Major Products

    Oxidation: Formation of 4-tert-butylbenzaldehyde or 4-tert-butylbenzoic acid.

    Reduction: Formation of 1-(4-tert-butylphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-1-(4-tert-butylphenyl)-2-chloroethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(4-tert-butylphenyl)-2-chloroethanol involves its interaction with molecular targets such as enzymes or receptors. The presence of the chlorine atom and hydroxyl group allows it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(4-tert-butylphenyl)-2-methylpropylamine
  • N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide

Uniqueness

(1S)-1-(4-tert-butylphenyl)-2-chloroethanol is unique due to its specific combination of functional groups and chiral center, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H17ClO

Molecular Weight

212.71 g/mol

IUPAC Name

(1S)-1-(4-tert-butylphenyl)-2-chloroethanol

InChI

InChI=1S/C12H17ClO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11,14H,8H2,1-3H3/t11-/m1/s1

InChI Key

VWLIAPTVFUEUKK-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@@H](CCl)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CCl)O

Origin of Product

United States

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